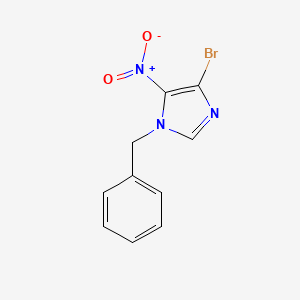
1-Benzyl-4-bromo-5-nitro-1h-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-bromo-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group at the first position, a bromine atom at the fourth position, and a nitro group at the fifth position. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-bromo-5-nitro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Benzylation: The final step involves the benzylation of the imidazole ring, which can be carried out using benzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow reactors and other advanced techniques.
Analyse Chemischer Reaktionen
1-Benzyl-4-bromo-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include N-bromosuccinimide for bromination, nitric acid and sulfuric acid for nitration, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-bromo-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-bromo-5-nitro-1H-imidazole depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and benzyl groups may also contribute to its activity by influencing its binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-bromo-5-nitro-1H-imidazole can be compared with other substituted imidazoles, such as:
1-Benzyl-2,4,5-tribromo-1H-imidazole: This compound has three bromine atoms instead of one, which may affect its reactivity and biological activity.
1-Benzyl-4-chloro-5-nitro-1H-imidazole:
1-Benzyl-4-bromo-5-amino-1H-imidazole: The amino group instead of the nitro group can significantly alter the compound’s properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and the resulting properties and applications.
Eigenschaften
CAS-Nummer |
68019-79-4 |
|---|---|
Molekularformel |
C10H8BrN3O2 |
Molekulargewicht |
282.09 g/mol |
IUPAC-Name |
1-benzyl-4-bromo-5-nitroimidazole |
InChI |
InChI=1S/C10H8BrN3O2/c11-9-10(14(15)16)13(7-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI-Schlüssel |
DUWQFSOWDGPTHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


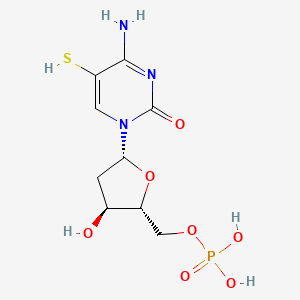
![3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12928689.png)
![rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide](/img/structure/B12928694.png)
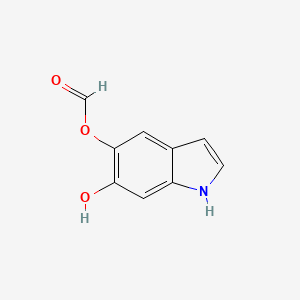

![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)


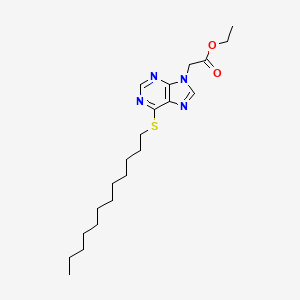
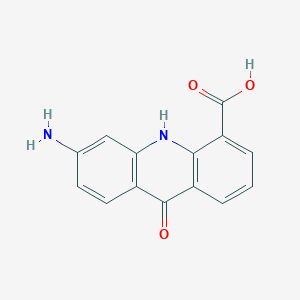



![5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12928753.png)
